![molecular formula C20H31NO7 B14799755 [7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

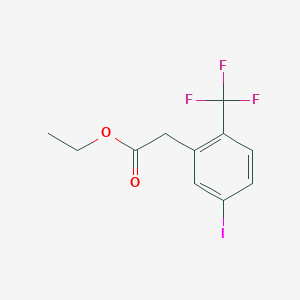

Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L. This compound is known for its hepatotoxic properties and has been a subject of concern due to its presence in contaminated honey and herbal teas . Pyrrolizidine alkaloids, including echimidine, are naturally occurring compounds that can pose significant health risks when ingested.

Métodos De Preparación

Echimidine is typically isolated from Echium plantagineum L. using various extraction and purification techniques. The process often involves the reduction of plant extracts followed by high-performance liquid chromatography (HPLC) to separate and purify the compound

Análisis De Reacciones Químicas

Echimidine undergoes several types of chemical reactions, including oxidation and reduction. Under standard HPLC acidic conditions, echimidine can co-elute with its isomers, such as echihumiline and hydroxymyoscorpine . The compound’s reactivity is influenced by its functional groups, which include ester and hydroxyl groups. Common reagents used in these reactions include zinc for reduction and various acids for HPLC separation . Major products formed from these reactions are often isomeric forms of echimidine.

Aplicaciones Científicas De Investigación

Echimidine is primarily studied for its toxicological effects on liver cells. Research has shown that echimidine and its isomers can cause concentration-dependent inhibition of hepatocyte viability . This makes it a significant compound in studies related to hepatotoxicity and food safety. Additionally, echimidine’s presence in contaminated honey has led to regulatory measures by the European Food Safety Authority .

Mecanismo De Acción

The toxic effects of echimidine are primarily due to its ability to cause DNA damage and disrupt cell cycle regulation. Studies have shown that echimidine can lead to the deregulation of genes involved in cell cycle control and DNA repair . This results in cell cycle arrest and potential carcinogenesis. The compound’s molecular targets include transcription factors such as TP53, MYC, and NF-kB .

Comparación Con Compuestos Similares

Echimidine is similar to other pyrrolizidine alkaloids, such as echihumiline and hydroxymyoscorpine, which are also found in Echium plantagineum L . These compounds share similar toxicological profiles and chemical structures. echimidine is unique in its specific molecular configuration and its predominant presence in certain plant species. Other similar compounds include heliotrine and senecione, which also exhibit hepatotoxic properties .

Propiedades

Fórmula molecular |

C20H31NO7 |

|---|---|

Peso molecular |

397.5 g/mol |

Nombre IUPAC |

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/t13?,15?,16?,20-/m0/s1 |

Clave InChI |

HRSGCYGUWHGOPY-QQQSGGDSSA-N |

SMILES isomérico |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)[C@@](C(C)O)(C(C)(C)O)O |

SMILES canónico |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)

![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)

![4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14799721.png)

![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B14799724.png)

![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)

![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)

![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)

![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)

![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)

![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)